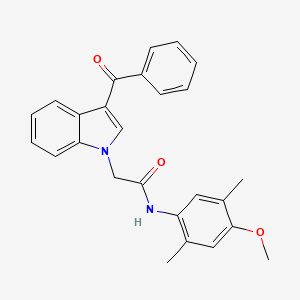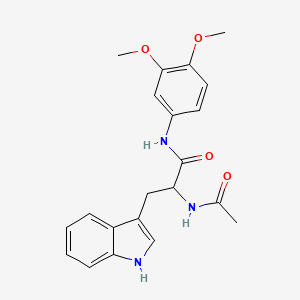
2-(3-benzoyl-1H-indol-1-yl)-N-(4-methoxy-2,5-dimethylphenyl)acetamide
Vue d'ensemble
Description
2-(3-benzoyl-1H-indol-1-yl)-N-(4-methoxy-2,5-dimethylphenyl)acetamide is a synthetic compound that has gained attention in the scientific community for its potential use in biomedical research. The compound is known for its ability to modulate a specific receptor in the brain, which has implications for the treatment of various neurological disorders. In
Mécanisme D'action
The mechanism of action of 2-(3-benzoyl-1H-indol-1-yl)-N-(4-methoxy-2,5-dimethylphenyl)acetamide involves its binding to the sigma-1 receptor. This binding results in the modulation of various cellular processes, including calcium signaling, ion channel regulation, and neurotransmitter release. The exact mechanism by which this occurs is not fully understood and is an area of ongoing research.
Biochemical and Physiological Effects:
2-(3-benzoyl-1H-indol-1-yl)-N-(4-methoxy-2,5-dimethylphenyl)acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that the compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that the compound can improve cognitive function and reduce anxiety-like behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-benzoyl-1H-indol-1-yl)-N-(4-methoxy-2,5-dimethylphenyl)acetamide in lab experiments is its ability to selectively modulate the sigma-1 receptor. This allows researchers to study the specific effects of sigma-1 receptor modulation on various cellular processes. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 2-(3-benzoyl-1H-indol-1-yl)-N-(4-methoxy-2,5-dimethylphenyl)acetamide. One area of research is the development of more potent and selective sigma-1 receptor modulators. Another area of research is the investigation of the compound's effects on other cellular processes, such as autophagy and protein folding. Additionally, the compound's potential use in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease, is an area of interest for future research.
In conclusion, 2-(3-benzoyl-1H-indol-1-yl)-N-(4-methoxy-2,5-dimethylphenyl)acetamide is a synthetic compound that has potential applications in biomedical research. The compound's ability to selectively modulate the sigma-1 receptor has implications for the study of various cellular processes and the treatment of neurological disorders. Ongoing research in this field will continue to shed light on the compound's mechanism of action and potential therapeutic applications.
Applications De Recherche Scientifique
2-(3-benzoyl-1H-indol-1-yl)-N-(4-methoxy-2,5-dimethylphenyl)acetamide has been studied for its potential use in biomedical research. The compound has been shown to bind to and modulate the activity of the sigma-1 receptor, which is a chaperone protein that regulates the function of other proteins in the cell. This receptor is involved in various cellular processes, including calcium signaling, ion channel regulation, and neurotransmitter release.
Propriétés
IUPAC Name |
2-(3-benzoylindol-1-yl)-N-(4-methoxy-2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-17-14-24(31-3)18(2)13-22(17)27-25(29)16-28-15-21(20-11-7-8-12-23(20)28)26(30)19-9-5-4-6-10-19/h4-15H,16H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPASLHFFVTVFTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-2,5-dimethylphenyl)-2-[3-(phenylcarbonyl)-1H-indol-1-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-N-(3,5-dimethylphenyl)methanesulfonamide](/img/structure/B4196224.png)
![3-iodo-4-methoxy-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4196229.png)


![N-[4-(1,3-dimethyl-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)-2,5-dimethoxyphenyl]benzamide](/img/structure/B4196247.png)
![3-ethoxy-4-[(3-fluorobenzyl)oxy]benzonitrile](/img/structure/B4196253.png)
![N-1-adamantyl-2-{[1H-indol-3-yl(oxo)acetyl]amino}benzamide](/img/structure/B4196262.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4196269.png)
![N-(2,4-dimethoxyphenyl)-2-{4-[hydroxy(diphenyl)methyl]-1-piperidinyl}acetamide](/img/structure/B4196274.png)
![5-[2-hydroxy-3-(1-pyrrolidinyl)propyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4196279.png)


![2-({N-(4-fluorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4196298.png)
![N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,4,5-trichlorophenyl)methanesulfonamide](/img/structure/B4196304.png)